![molecular formula C12H22N2O2 B3006326 tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate CAS No. 2228807-88-1](/img/structure/B3006326.png)
tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate
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Overview
Description
“tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate” is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 . It is a unique chemical that is part of a collection of chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The InChI code for “tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate” is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(5-4-6-12)7-13-9-14/h13H,4-9H2,1-3H3 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate” is a liquid at room temperature . It has a molecular weight of 226.32 .Scientific Research Applications
Synthesis of RET Kinase Inhibitors
This compound is utilized in the synthesis of RET kinase inhibitors . RET kinases are crucial for the development of the nervous system and are implicated in various types of cancer when mutated. Inhibitors targeting these kinases can be potential therapeutic agents for treating cancers such as medullary thyroid carcinoma and non-small cell lung cancer.
Development of CDK4/6 Inhibitors
It serves as a reagent in the preparation of CDK4/6 inhibitors . CDK4/6 are cyclin-dependent kinases that play a significant role in cell cycle regulation. Inhibitors of these kinases are being researched for their potential to halt the proliferation of cancer cells, particularly in breast cancer.
Safety And Hazards
This compound is classified as a danger under the GHS classification system. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Proper personal protective equipment should be used when handling this compound .
properties
IUPAC Name |
tert-butyl 6,8-diazaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(5-4-6-12)7-13-9-14/h13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCACBJKZUWTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate |
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